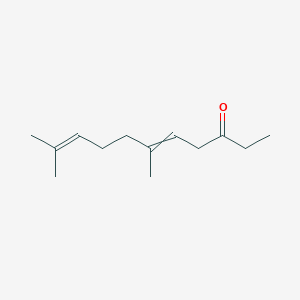
6,10-Dimethylundeca-5,9-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,10-Dimethylundeca-5,9-dien-3-one, also known as geranylacetone, is an organic compound with the molecular formula C₁₃H₂₂O. It is a colorless oil that is commonly used in the fragrance industry due to its pleasant floral odor. This compound is a derivative of geraniol and is often found in essential oils.
Preparation Methods
Synthetic Routes and Reaction Conditions
6,10-Dimethylundeca-5,9-dien-3-one can be synthesized through the reaction of linalool and ethyl acetoacetate in the presence of an alkaline catalyst. This reaction involves a rearrangement and subsequent decarboxylation to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6,10-Dimethylundeca-5,9-dien-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6,10-Dimethylundeca-5,9-dien-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studies have explored its role in biological pathways and its potential as a bioactive compound.
Medicine: Research is ongoing into its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism of action of 6,10-Dimethylundeca-5,9-dien-3-one involves its interaction with various molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
6,10-Dimethylundeca-5,9-dien-3-one is unique due to its specific structure and properties. Similar compounds include:
5,9-Undecadien-2-one, 6,10-dimethyl-, (E): Another isomer with slightly different chemical properties.
Dihydropseudoionone: A related compound with similar applications in the fragrance industry.
Geraniol: A precursor in the synthesis of this compound, also used in fragrances.
These compounds share some similarities in their chemical behavior and applications but differ in their specific structures and properties, making this compound unique in its own right.
Properties
CAS No. |
61692-37-3 |
|---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
6,10-dimethylundeca-5,9-dien-3-one |
InChI |
InChI=1S/C13H22O/c1-5-13(14)10-9-12(4)8-6-7-11(2)3/h7,9H,5-6,8,10H2,1-4H3 |
InChI Key |
WOOSQYGWOMAYTB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC=C(C)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[2-(chlorocarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoate](/img/structure/B14567426.png)
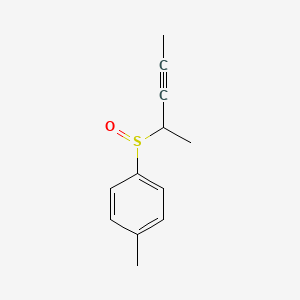
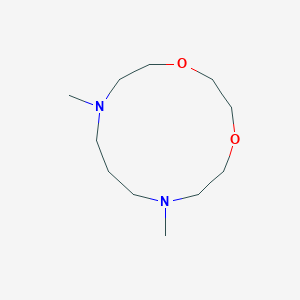
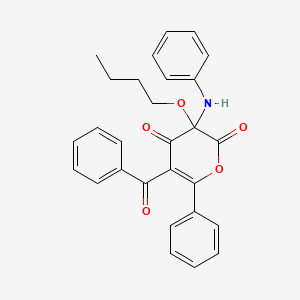
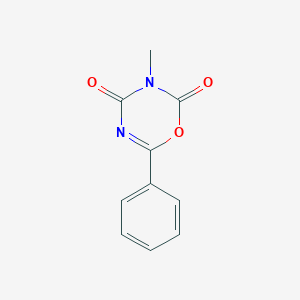
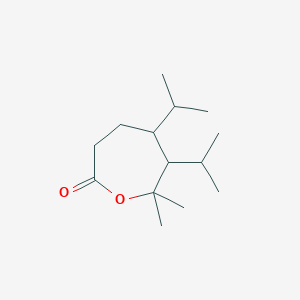
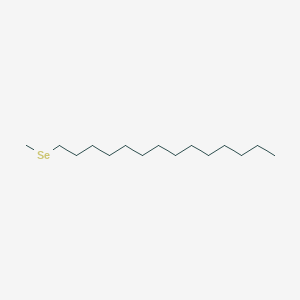
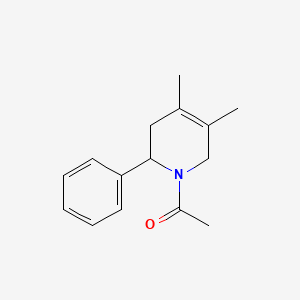
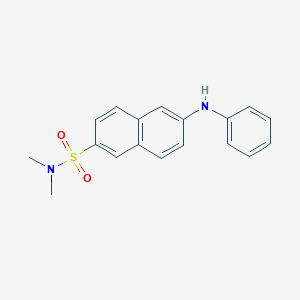
![1,2,3,5,6-Pentamethyl-2,3-dihydro-1H-imidazo[4,5-b]pyrazin-1-ium benzenesulfonate](/img/structure/B14567479.png)

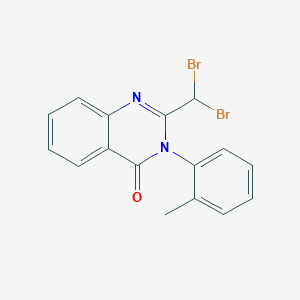
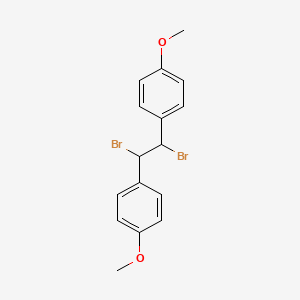
![4-(4-Nitrophenyl)-2-[(4-nitrophenyl)methylidene]-2H-1,3-dithiole](/img/structure/B14567496.png)
